molecular formula C13H8FN3O4 B14810102 2-fluoro-5-nitro-N-[(E)-(3-nitrophenyl)methylidene]aniline

2-fluoro-5-nitro-N-[(E)-(3-nitrophenyl)methylidene]aniline

Cat. No.: B14810102
M. Wt: 289.22 g/mol
InChI Key: HKIHZPVIGCAZJU-UHFFFAOYSA-N
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Description

(2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine is an organic compound with the molecular formula C13H8FN3O4. It is characterized by the presence of both fluoro and nitro functional groups attached to a benzylideneamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine typically involves the condensation reaction between 2-fluoro-5-nitroaniline and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for (2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of (2-fluoro-5-aminophenyl)(3-aminobenzylidene)amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

(2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of nitro and fluoro groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    (2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine: Unique due to the combination of fluoro and nitro groups on the benzylideneamine structure.

    (2-chloro-5-nitrophenyl)(3-nitrobenzylidene)amine: Similar structure but with a chloro group instead of a fluoro group.

    (2-bromo-5-nitrophenyl)(3-nitrobenzylidene)amine: Similar structure but with a bromo group instead of a fluoro group.

Uniqueness

The uniqueness of (2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine lies in the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluoro group can enhance the compound’s stability and influence its interactions with biological targets .

Properties

Molecular Formula

C13H8FN3O4

Molecular Weight

289.22 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C13H8FN3O4/c14-12-5-4-11(17(20)21)7-13(12)15-8-9-2-1-3-10(6-9)16(18)19/h1-8H

InChI Key

HKIHZPVIGCAZJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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